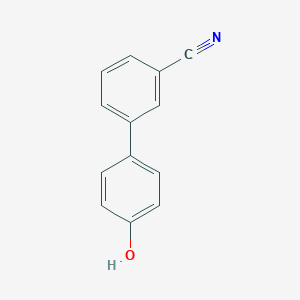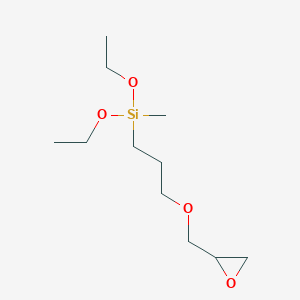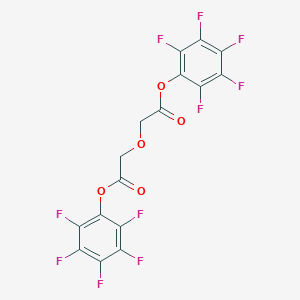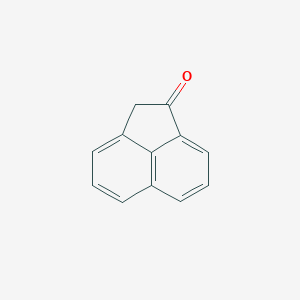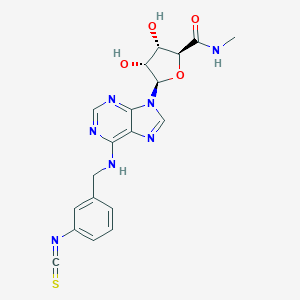
Ibamun
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibamun is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been found to have unique biochemical and physiological effects, which make it an attractive tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Ibamun has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and protein-protein interaction studies. This compound has been found to be effective in inhibiting certain enzymes, which makes it an attractive tool for drug discovery. Additionally, Ibamun has been used in protein-protein interaction studies to investigate the binding affinity of various proteins.
Mecanismo De Acción
The mechanism of action of Ibamun is not well understood, but it is believed to inhibit enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which can be useful in drug discovery.
Efectos Bioquímicos Y Fisiológicos
Ibamun has been found to have unique biochemical and physiological effects, including the inhibition of certain enzymes, the induction of apoptosis, and the inhibition of cell proliferation. These effects make it an attractive tool for studying various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ibamun is its ability to selectively inhibit certain enzymes, which can be useful in drug discovery. Additionally, Ibamun has been found to have low toxicity, which makes it a safe tool for use in lab experiments. However, one limitation of Ibamun is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for Ibamun research, including investigating its potential use in cancer treatment, exploring its mechanism of action, and developing more efficient synthesis methods. Additionally, Ibamun could be used in combination with other compounds to enhance its effects and expand its potential applications.
In conclusion, Ibamun is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. Its unique biochemical and physiological effects make it an attractive tool for studying various biological processes. While there are limitations to its use, the future of Ibamun research looks promising, with potential applications in drug discovery and cancer treatment.
Métodos De Síntesis
Ibamun can be synthesized using a variety of methods, including the Mannich reaction, the Friedel-Crafts reaction, and the Pictet-Spengler reaction. The most common method for synthesizing Ibamun is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and an active methylene compound. The resulting product is then subjected to further reactions to produce the final compound.
Propiedades
Número CAS |
157848-36-7 |
|---|---|
Nombre del producto |
Ibamun |
Fórmula molecular |
C19H19N7O4S |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-isothiocyanatophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C19H19N7O4S/c1-20-18(29)15-13(27)14(28)19(30-15)26-8-24-12-16(22-7-23-17(12)26)21-6-10-3-2-4-11(5-10)25-9-31/h2-5,7-8,13-15,19,27-28H,6H2,1H3,(H,20,29)(H,21,22,23)/t13-,14+,15-,19+/m0/s1 |
Clave InChI |
LYCXMJPBDIEOMO-QCUYGVNKSA-N |
SMILES isomérico |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O |
SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O |
SMILES canónico |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O |
Sinónimos |
IBAMUN N(6)-(3-isothiocyanatobenzyl)adenosine-5'-N-methyluronamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



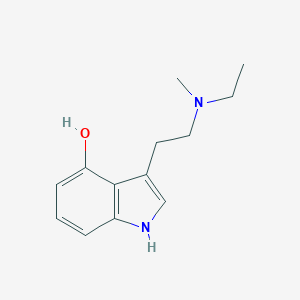
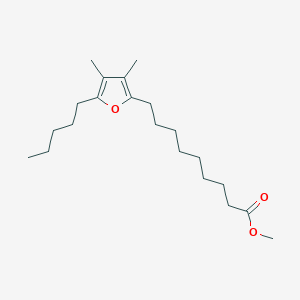
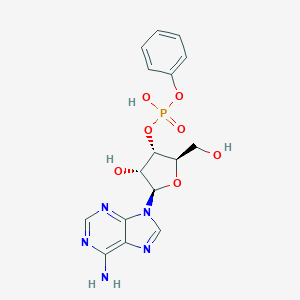
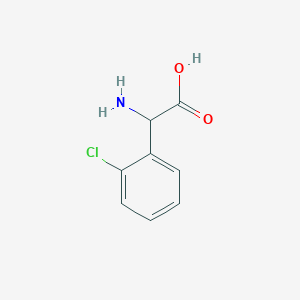
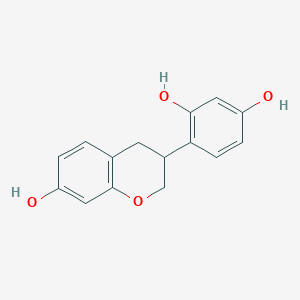
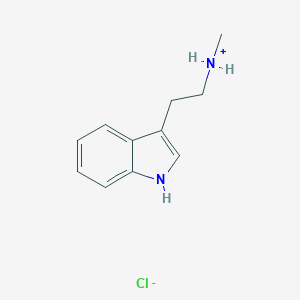
![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)

